(2S)-1-Chloroheptan-2-OL, also known as 1-chloro-2-heptanol, is a chiral organic compound with the molecular formula C₇H₁₅ClO. It features a hydroxyl group (-OH) and a chlorine atom attached to the second carbon of a heptane chain. The compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, indicating the spatial arrangement of its atoms, which plays a crucial role in its chemical behavior and biological activity.
There is no documented information on the mechanism of action of (2S)-1-Chloroheptan-2-ol in biological systems.
Several methods for synthesizing (2S)-1-Chloroheptan-2-OL have been reported:
(2S)-1-Chloroheptan-2-OL has potential applications in various fields:
Interaction studies involving (2S)-1-Chloroheptan-2-OL focus on its reactivity with biological macromolecules. Preliminary investigations suggest that it may interact with proteins or enzymes, potentially influencing their activity. Further studies are required to clarify these interactions and their implications for drug design and development .
When comparing (2S)-1-Chloroheptan-2-OL with similar compounds, several notable analogs emerge:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloropentanol | C₅H₁₁ClO | Shorter carbon chain; simpler structure |
| 1-Bromoheptan-2-ol | C₇H₁₅BrO | Contains bromine instead of chlorine |
| 1-Chlorohexan-2-ol | C₆H₁₃ClO | One less carbon; different physical properties |
Uniqueness of (2S)-1-Chloroheptan-2-OL:
The presence of both a chiral center and halogen functionality distinguishes (2S)-1-Chloroheptan-2-OL from its analogs. Its specific stereochemistry allows for unique interactions in biological systems that may not be present in non-chiral or differently substituted counterparts.